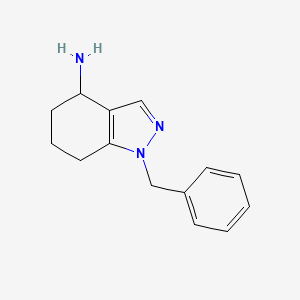

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

Properties

IUPAC Name |

1-benzyl-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNVNRNGDGDHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine primarily involves the cyclization of suitable precursors, often starting from benzylamine and an indazole precursor. The key synthetic strategies and conditions are summarized below:

| Step | Reagents/Precursors | Reaction Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzylamine + Indazole precursor | Elevated temperature, catalyst | Ethanol or Methanol | Moderate to High | Cyclization to form tetrahydroindazole core |

| 2 | Amine functionalization at 4-position | Controlled pH, mild heating | Acetonitrile | 8 (for acrylamide derivative) | Reaction with acryloyl chloride reported |

| 3 | Purification | Flash chromatography or recrystallization | N/A | N/A | To obtain high purity product |

- The initial cyclization involves reacting benzylamine with an indazole precursor in the presence of a catalyst, typically under reflux conditions in ethanol or methanol. This step forms the tetrahydroindazole ring system with the benzyl group at the 1-position.

- The amine group at the 4-position can be further functionalized, for example by reaction with acryloyl chloride in acetonitrile, though this step yields only about 8% after flash chromatography purification, indicating room for optimization in yield.

Industrial Production Methods

For industrial-scale synthesis, the process is optimized to maximize yield and purity. Key features include:

- Use of large-scale reactors with precise temperature and pH control.

- Optimization of solvent systems to enhance solubility and reaction rates.

- Multi-step purification including recrystallization and chromatographic techniques to ensure removal of impurities.

- Implementation of continuous flow chemistry techniques may be employed to improve efficiency and scalability.

These methods ensure consistent production of this compound suitable for pharmaceutical applications.

Chemical Reaction Analysis Related to Preparation

The compound undergoes several types of chemical reactions relevant to its synthesis and modification:

| Reaction Type | Common Reagents | Conditions | Outcome/Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Controlled temperature | Formation of oxides |

| Reduction | Sodium borohydride | Mild conditions | Reduced derivatives |

| Nucleophilic Substitution | Various nucleophiles | Mild to moderate temperature | Substituted amine derivatives |

- The amine group at the 4-position is reactive and can participate in nucleophilic substitution reactions, allowing derivatization.

- Oxidation and reduction reactions provide routes to modify the compound’s oxidation state and functional groups, which can be useful in further synthetic applications or biological activity tuning.

Research Findings and Spectroscopic Characterization

While direct detailed experimental protocols for this compound are limited, analogous tetrahydroindazole derivatives have been synthesized and characterized extensively:

- Spectroscopic methods such as IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry are employed for structural confirmation.

- Typical $$^{1}H$$ NMR signals correspond to aromatic protons, methylene groups in the tetrahydro ring, and benzyl substituent protons.

- Purity and identity are confirmed by melting point determination and chromatographic analysis.

For example, related tetrahydroindazole derivatives synthesized from hydrazine hydrate and substituted cyclohexanone derivatives showed high yields (up to 98%) and were characterized by IR and NMR techniques, confirming the robustness of the synthetic approach to this class of compounds.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Reference/Notes |

|---|---|---|

| Starting materials | Benzylamine, indazole precursors | Commonly used in cyclization |

| Reaction conditions | Elevated temperature, ethanol/methanol solvent, catalysts | Typical reflux or heating |

| Functionalization | Reaction with acryloyl chloride in acetonitrile | Yields ~8% after purification |

| Purification techniques | Flash chromatography, recrystallization | Ensures high purity |

| Industrial scaling | Optimized reaction conditions, continuous flow possible | For large-scale production |

| Characterization methods | IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of substituted derivatives of the compound .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Research indicates that it exhibits activity against various microbial strains.

- Anticancer Properties: Studies have shown that it can inhibit the proliferation of neoplastic cell lines by blocking the G0–G1 phase of the cell cycle.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Drug Development: Its interactions with proteases suggest potential in developing drugs targeting specific diseases.

Data Tables

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Blocks cell cycle progression | |

| Enzyme Interaction | Inhibits protease activity |

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Cyclization | Benzylamine + Indazole precursor | Elevated temperature in ethanol |

| Purification | Recrystallization or chromatography | Controlled temperature |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The mechanism was linked to the compound's ability to induce apoptosis and arrest the cell cycle at the G0–G1 phase.

Case Study 2: Enzyme Inhibition

Research focusing on protease inhibition revealed that this compound binds to the active sites of specific proteases, leading to reduced enzyme activity. This property is being explored for developing treatments for diseases where protease activity plays a crucial role .

Mechanism of Action

The mechanism of action of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Phenyl and Fluorophenyl Derivatives

- 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 12) : Synthesized via methods described by Guo et al., this derivative exhibits anti-tumor activity by inhibiting human dihydroorotate dehydrogenase (DHODH), a target for cancer therapy. Molecular weight: 241.28 g/mol .

- 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine: Marketed with 97% purity (CAS 1203661-58-8), this analog has a molecular weight of 231.27 g/mol and is used in drug discovery for its improved metabolic stability compared to non-fluorinated analogs .

Methylphenyl Derivatives

- 1-(2,3-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (Compound 15) : With a molecular weight of 242 g/mol (m/z 242 [M + H]+), the dual methyl substituents introduce steric hindrance, which may modulate receptor binding .

Cyclopropylphenyl and tert-Butyl Derivatives

- 1-(4-Cyclopropylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride : This derivative (CAS 2288709-70-4) requires frozen storage, suggesting instability in solution. The cyclopropyl group may enhance conformational rigidity .

- 1-tert-Butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride : As a dihydrochloride salt (MW 266.21 g/mol), the bulky tert-butyl group likely improves metabolic stability but reduces aqueous solubility .

Positional Isomerism and Functional Group Modifications

Pharmacological Activity

- Sigma Receptor Inhibitors : Derivatives such as 2-(1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethylamine exhibit potent sigma receptor antagonism, relevant for treating psychosis and pain. The benzyl group in the target compound may reduce affinity compared to phenyl analogs due to increased steric bulk .

- DHODH Inhibitors: Fluorophenyl-substituted analogs (e.g., Compound 12) demonstrate nanomolar inhibition of DHODH, a key enzyme in pyrimidine biosynthesis. The benzyl derivative’s activity remains unexplored but merits investigation .

Data Tables

Table 1: Structural and Physicochemical Properties

Biological Activity

1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C14H17N3 and a molecular weight of approximately 227.3 g/mol. Its unique structure features a tetrahydro-indazole moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, cellular effects, and molecular mechanisms.

The compound is characterized by:

- Molecular Formula : C14H17N3

- Molecular Weight : 227.31 g/mol

- Density : 1.2±0.1 g/cm³

- Boiling Point : 412.3±45.0 °C at 760 mmHg

- Flash Point : 203.2±28.7 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antiproliferative Effects

The compound has shown significant antiproliferative activity against several cancer cell lines. For instance:

- MCF7 (breast cancer) : Induces apoptosis and cell cycle arrest at the G0–G1 phase.

- IC50 Values : In studies, it demonstrated IC50 values comparable to established chemotherapeutics.

The biological mechanisms underlying its activity include:

- Enzyme Inhibition : It interacts with proteases and other enzymes, inhibiting their activity by binding to active sites.

- Cell Cycle Modulation : It affects cell signaling pathways that regulate cell cycle progression and apoptosis.

Study 1: Antiproliferative Activity

A study evaluated the effects of this compound on the MCF7 breast cancer cell line. The findings included:

- Cell Viability Assay : The compound reduced viability significantly at concentrations above 1 µM.

- Mechanism : Flow cytometric analysis indicated that the compound induces apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of Bcl-2.

Study 2: Molecular Docking Analysis

Molecular docking studies were performed to elucidate the binding interactions of the compound with target proteins:

- Target Proteins : The docking results suggested high affinity for specific proteases involved in cancer progression.

- Binding Energy : The calculated binding energies were favorable compared to known inhibitors.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF7 | 0.34 | Apoptosis induction |

| Study 2 | A549 | 0.75 | Protease inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.